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Abstract
The tetrapentylammonium cation ([N(C5H11)4]+) is a quaternary ammonium ion

characterized by a central nitrogen atom covalently bonded to four pentyl groups. This bulky

and symmetric organic cation is of significant interest in various fields, including as a phase-

transfer catalyst, an electrolyte in electrochemical studies, and a structural component in the

synthesis of novel materials. Understanding its precise structure and size is crucial for

predicting its behavior in different chemical environments, designing specific molecular

interactions, and engineering materials with desired properties. This guide provides a

comprehensive overview of the structure of the tetrapentylammonium cation and compiles

available data and methodologies for determining its size, including its ionic radius and van der

Waals volume.

Structure of the Tetrapentylammonium Cation
The tetrapentylammonium cation possesses a tetrahedral geometry with the nitrogen atom at

the center. The four pentyl (C5H11) chains extend outwards from the central nitrogen. Due to

the free rotation around the C-C and C-N single bonds, the pentyl chains are flexible and can

adopt various conformations. In the solid state, the specific conformation is influenced by the

nature of the counter-ion and the crystal packing forces. In solution, the chains are dynamic.

The overall structure is non-polar and hydrophobic due to the hydrocarbon chains, which

surround the positive charge localized on the central nitrogen atom.
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Quantitative Data on Cation Size
Direct experimental measurement of the ionic radius of a polyatomic ion like

tetrapentylammonium is challenging due to its non-spherical shape and conformational

flexibility. However, its size can be estimated using various experimental and computational

techniques.

Parameter Value Method

Molecular Formula C20H44N+ -

Molecular Weight 298.58 g/mol -

Calculated van der Waals

Volume (Vvdw)
325.36 Å³

Atomic and Bond Contributions

(VABC)

Estimated Ionic Radius ~ 4.5 - 5.0 Å
Estimation based on related

structures

Note: The van der Waals volume was calculated using the VABC method, and the ionic radius

is an estimation based on reported values for similar, smaller tetraalkylammonium cations and

should be used as a guideline.

Experimental Protocols for Determining Cation Size
X-ray Crystallography for Ionic Radius Estimation
X-ray crystallography is the primary experimental method for determining the arrangement of

atoms within a crystal. For ionic compounds containing the tetrapentylammonium cation, this

technique can provide precise measurements of the inter-ionic distances between the

tetrapentylammonium cation and its counter-ion.

Methodology:

Crystal Growth: Single crystals of a tetrapentylammonium salt (e.g.,

tetrapentylammonium bromide) of high quality are grown. This is often the most

challenging step and may involve slow evaporation of a solvent, cooling of a saturated

solution, or vapor diffusion techniques.
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Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray

diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays. The

diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal

lattice are determined by solving the phase problem. The initial structural model is then

refined to best fit the experimental data.

Ionic Radius Estimation: From the refined crystal structure, the distance between the center

of the nitrogen atom of the tetrapentylammonium cation and the center of the counter-ion

can be accurately measured. By subtracting the known ionic radius of the counter-ion, an

effective ionic radius for the non-spherical tetrapentylammonium cation can be estimated. It

is important to note that this value can be influenced by the coordination number and the

specific crystal packing arrangement.

Methods for Determining van der Waals Volume
The van der Waals volume represents the volume occupied by the molecule, defined by the

van der Waals radii of its outermost atoms.

Methodology based on Gas Constants:

Equation of State Measurements: The pressure, volume, and temperature (P, V, T) behavior

of a gaseous tetrapentylammonium salt is measured.

Van der Waals 'b' Constant: The experimental data is fitted to the van der Waals equation of

state: (P + a(n/V)²)(V - nb) = nRT. The parameter 'b' represents the volume occupied by one

mole of the ions and is related to the van der Waals volume of the individual ions.

Calculation: The van der Waals volume (Vvdw) can be calculated from the 'b' constant.

Methodology based on Molar Refractivity:

Refractive Index Measurement: The refractive index of a solution of a

tetrapentylammonium salt is measured at a specific wavelength.
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Molar Refractivity Calculation: The molar refractivity (Rm) is calculated using the Lorentz-

Lorenz equation.

Van der Waals Volume Correlation: The molar refractivity is related to the van der Waals

volume of the cation.

Computational Approaches
Computational chemistry provides powerful tools to calculate the structure and properties of

ions like tetrapentylammonium.

Methodology:

Molecular Modeling: A 3D model of the tetrapentylammonium cation is built using

molecular modeling software.

Geometry Optimization: The geometry of the cation is optimized using quantum mechanical

methods, such as Density Functional Theory (DFT), to find the lowest energy conformation.

Volume Calculation: The van der Waals volume is then calculated from the optimized

geometry. Software packages often use numerical methods to compute the volume enclosed

by the van der Waals surface of the molecule.

Diagrams
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Structure of Tetrapentylammonium Cation

Physicochemical Properties

Determination Methods

Nitrogen (N+)

Pentyl Group 1 Pentyl Group 2 Pentyl Group 3 Pentyl Group 4 Size (Ionic Radius, Vvdw) Shape (Tetrahedral, Flexible) Charge (+1, Localized on N)

Experimental Computational

X-ray Crystallography Gas Constant 'b' Molar Refractivity Density Functional Theory
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Caption: Logical relationship between structure, properties, and determination methods.
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Experimental Workflow: Ionic Radius from X-ray Crystallography

Grow Single Crystal of
Tetrapentylammonium Salt

X-ray Diffraction
Data Collection

Solve and Refine
Crystal Structure

Measure Inter-ionic
Distance (d)

Estimate Cation Radius:
r_cation = d - r_anion

Obtain Known Radius
of Counter-ion (r_anion)

Click to download full resolution via product page

Caption: Workflow for estimating ionic radius from X-ray crystallography data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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